(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one features a conjugated enone backbone with three distinct substituents:
- A 4-(diethylamino)phenyl group, introducing strong electron-donating properties and enhanced solubility.
- A 4-methylphenyl group, adding hydrophobicity and steric bulk.
Its molecular formula is C₂₆H₂₅N₂O₂ (molecular weight: 397.5 g/mol). The stereochemistry (Z-configuration) ensures spatial alignment of substituents, influencing intermolecular interactions and reactivity .
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H26N2O2/c1-4-29(5-2)22-16-12-20(13-17-22)18-23(26(30)21-14-10-19(3)11-15-21)27-28-24-8-6-7-9-25(24)31-27/h6-18H,4-5H2,1-3H3/b23-18+ |
InChI Key |
VIEVYLBKXRYJIY-PTGBLXJZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Aldol Condensation: The benzoxazole derivative is then subjected to an aldol condensation with 4-(diethylamino)benzaldehyde and 4-methylacetophenone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The diethylamino group can enhance its ability to cross cell membranes, while the benzoxazole ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Benzoxazole vs. Triazole-containing analogs (e.g., ) often exhibit higher polarity due to nitrogen-rich cores, whereas benzoxazole derivatives balance hydrophobicity and hydrogen-bonding capacity .
Substituent Effects: The 4-(diethylamino)phenyl group in the target compound enhances solubility in polar solvents compared to the 4-isopropylphenyl group in ’s analog, which increases hydrophobicity .
Stereoelectronic Properties: Electron-donating groups (e.g., diethylamino) in the target compound may stabilize charge-transfer interactions, whereas electron-withdrawing groups (e.g., Cl, F) in analogs could alter reactivity in electrophilic substitutions .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic and Structural Data
†Predicted based on benzoxazole and aromatic substituent trends.
‡Triazole and fluorophenyl groups absorb in this range .
Key Observations :
- NMR Shifts: The target compound’s ¹H-NMR would show deshielded aromatic protons (6.8–8.2 ppm) due to the benzoxazole ring and electron-donating diethylamino group. Triazole-containing analogs exhibit distinct peaks near 8.5–9.0 ppm for triazole protons .
- Crystallography : All analogs likely used SHELX programs (e.g., SHELXL, SHELXTL) for structure refinement, ensuring accurate bond-length and angle determinations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
